molecular formula C12H17NO B13311543 2-[1-(Cyclopropylamino)propyl]phenol

2-[1-(Cyclopropylamino)propyl]phenol

Cat. No.: B13311543
M. Wt: 191.27 g/mol
InChI Key: MBNFAQMFASWZBW-UHFFFAOYSA-N
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Description

2-[1-(Cyclopropylamino)propyl]phenol is an organic compound with the molecular formula C12H17NO It is a phenolic compound characterized by the presence of a cyclopropylamino group attached to a propyl chain, which is further connected to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyclopropylamino)propyl]phenol typically involves the nucleophilic aromatic substitution of a suitable aryl halide with a cyclopropylamine derivative. The reaction conditions often require a strong base and a polar aprotic solvent to facilitate the nucleophilic attack on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for high yield and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Cyclopropylamino)propyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and amines.

    Substitution: Nitro or sulfonic acid derivatives of the phenol.

Scientific Research Applications

2-[1-(Cyclopropylamino)propyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Cyclopropylamino)propyl]phenol involves its interaction with various molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, the compound may modulate cell signaling pathways and gene expression, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler phenolic compound with similar antioxidant properties.

    Cyclopropylamine: Shares the cyclopropylamino group but lacks the phenolic structure.

    Propylphenol: Similar in structure but without the cyclopropylamino group.

Uniqueness

2-[1-(Cyclopropylamino)propyl]phenol is unique due to the combination of the cyclopropylamino group and the phenolic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-[1-(cyclopropylamino)propyl]phenol

InChI

InChI=1S/C12H17NO/c1-2-11(13-9-7-8-9)10-5-3-4-6-12(10)14/h3-6,9,11,13-14H,2,7-8H2,1H3

InChI Key

MBNFAQMFASWZBW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1O)NC2CC2

Origin of Product

United States

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